molecular formula C7H6F2N2O2 B2689912 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid CAS No. 1780943-98-7

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B2689912
CAS No.: 1780943-98-7
M. Wt: 188.134
InChI Key: MKHRWAIIRBKVBI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative designed for research and development as a key synthetic intermediate. This compound is of significant interest in medicinal and agrochemical chemistry for constructing novel active molecules. The pyrimidine core serves as a privileged scaffold in drug discovery, and the introduction of a difluoromethyl group is a common strategy to fine-tune the properties of a molecule, potentially improving its metabolic stability, membrane permeability, and binding affinity due to the group's high electronegativity and lipophilicity . The carboxylic acid functional group provides a versatile handle for further synthetic elaboration, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule is not available in the public domain, analogous difluoromethylated heterocyclic carboxylic acids are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and other bioactive molecules . Researchers value this compound for its potential application in developing new therapeutic and agrochemical candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-3-2-4(7(12)13)11-6(10-3)5(8)9/h2,5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHRWAIIRBKVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid typically involves the difluoromethylation of pyrimidine derivatives. One common method includes the use of difluoromethylating agents such as ethyl bromodifluoroacetate. The reaction proceeds through a two-step process where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to transfer the difluoromethyl group to the pyrimidine ring. The process conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid as an anticancer agent. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study indicated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib, indicating its potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, potentially disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Agrochemicals

The compound's structural characteristics make it suitable for developing agrochemical agents. Its ability to modulate biological pathways can be harnessed to create effective herbicides or fungicides. Research indicates that derivatives of this compound show promising antifungal activity against phytopathogenic fungi, which could be beneficial for agricultural applications .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials, including polymers and coatings. Its unique chemical properties allow it to participate in various chemical reactions such as esterification and amidation, leading to the formation of diverse polymeric structures .

Chemical Synthesis

The compound acts as an intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in the design and development of new chemical entities with potential biological activity. The difluoromethyl group enhances the compound's reactivity, making it a valuable precursor in synthetic organic chemistry .

In Vitro Studies on Anticancer Activity

A comprehensive study involving several cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The results indicated that this compound could potentially be developed into a novel anticancer therapeutic agent.

Animal Models for Anti-inflammatory Effects

In carrageenan-induced paw edema models, derivatives related to this compound exhibited substantial anti-inflammatory effects, significantly reducing swelling compared to control groups. These findings underscore the potential application of this compound in treating inflammatory conditions .

Data Tables

Application Area Effect Reference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryCOX-2 inhibition (IC50 comparable to celecoxib)
AntimicrobialEffective against bacterial strains
AgrochemicalPromising antifungal activity

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and research findings.

Structural Analogues

Key structural analogues identified from the evidence include:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight CAS Number Reference
2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid Difluoromethyl Methyl C₇H₆F₂N₂O₂ 200.13* N/A -
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro Methyl C₇H₇ClN₂O₂ 202.60 89581-58-8
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 4-Chlorophenyl Methyl C₁₂H₉ClN₂O₂ 248.67 1272301-61-7
2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid Dimethylamino Methyl C₈H₁₁N₃O₂ 181.19 N/A
6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid Methyl Difluoromethyl C₇H₆F₂N₂O₂ 200.13 N/A

*Calculated molecular weight.

Key Observations:

The difluoromethyl group at position 6 (vs. position 2 in the target compound) may influence acidity, solubility, and binding interactions .

Electron-Withdrawing vs. Dimethylamino () is electron-donating, which may reduce acidity and increase lipophilicity .

Bulk and Lipophilicity : The 4-chlorophenyl substituent () increases molecular weight and lipophilicity, which could affect membrane permeability and target binding .

Fluorine Effects ():
  • Metabolic Stability: Fluorine substitution reduces basicity and oxidative metabolism, extending half-life compared to non-fluorinated analogues (e.g., chloro or methyl derivatives) .
  • Bioavailability : Difluoromethyl groups improve bioavailability by balancing lipophilicity and polarity, as seen in fluorinated drug candidates like LXE408 () .
Comparative Data:
Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.5 ~2.8 (highly lipophilic)
Acidity (pKa) ~2.8 (enhanced by difluoromethyl) ~2.5 ~3.1 (weaker due to phenyl)
Synthetic Accessibility Moderate (fluorination challenges) High (simple chloro substitution) Low (requires Suzuki coupling)

Biological Activity

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a difluoromethyl group and a carboxylic acid functional group, is being explored for various applications in medicinal chemistry, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrimidine ring with a difluoromethyl substituent at position 2 and a carboxylic acid at position 4. The presence of these functional groups significantly influences the compound's reactivity and interactions with biological systems. The difluoromethyl group enhances hydrogen bonding capabilities, which can increase binding affinity to enzymes or receptors, potentially modulating various biological pathways.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have been investigated as inhibitors of specific kinases involved in cancer progression. The mechanism typically involves the inhibition of signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.

Case Study:
A study demonstrated that certain pyrimidine derivatives showed significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against various targets. In particular, the structural modifications involving difluoromethyl groups were found to enhance activity compared to their non-fluorinated counterparts .

Anti-inflammatory Effects

Pyrimidines have also been noted for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in the inflammatory response. For example, similar compounds exhibited IC50 values around 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μmol)Target
Compound A0.04 ± 0.01COX-2
Compound B0.04 ± 0.09COX-2

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has also been explored extensively. Studies have shown that these compounds can exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The exact mechanisms often involve disruption of microbial metabolic pathways or interference with cell wall synthesis .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound binds to active sites on enzymes such as kinases and COX-2, inhibiting their activity.
  • Modulation of Signaling Pathways : By interfering with specific signaling pathways, the compound can induce apoptosis in cancer cells and reduce inflammatory responses.
  • Enhanced Binding Affinity : The difluoromethyl group may enhance binding interactions through additional hydrogen bonding.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies indicate that modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity against biological targets . For instance:

  • Substituents at position 6 enhance anticancer activity.
  • The presence of fluorinated groups generally increases binding affinity due to improved electronic properties.

Table 2: Structure-Activity Relationship Findings

PositionSubstituentEffect on Activity
2DifluoromethylIncreased binding affinity
6MethylEnhanced anticancer potency

Q & A

Q. What are the recommended synthesis routes for 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted pyrimidine precursors. For example, details a condensation approach using halogenated benzaldehyde derivatives with aminopyridines, followed by cyclization. Key parameters include:
  • Catalysts : Palladium or copper catalysts for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF) for improved reactivity .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions .
    Lower yields (<60%) may result from incomplete cyclization; optimizing stoichiometry and reaction time is critical.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns (e.g., difluoromethyl and methyl groups) .
  • LCMS/HPLC : Validate purity (>95%) and monitor degradation products .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry of substituents) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives of this compound for target-specific applications?

  • Methodological Answer : highlights the ICReDD framework for reaction optimization:
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to prioritize synthetic targets .
  • Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal conditions (solvent, catalyst) for new derivatives .
    Example workflow: Combine DFT-based transition-state analysis with high-throughput experimentation to reduce trial-and-error cycles.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions:
  • Standardization : Adopt uniform protocols (e.g., cell lines, incubation times) as in , where NMR and LCMS data were cross-validated .
  • Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to calibrate activity measurements .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility across datasets.

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry for precise temperature/pressure control during cyclization steps .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect impurities in real time .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity and yield .

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